Bienvenue dans la boutique en ligne BenchChem!

Ethambutol Hydrochloride

Pharmaceutical Quality Control USP Monograph Compliance Impurity Profiling

Ethambutol Hydrochloride is the dihydrochloride salt of ethambutol, a first-line oral antitubercular agent that inhibits mycobacterial arabinosyltransferase to prevent resistance emergence to companion drugs. Procure USP/Ph.Eur.-grade material (assay 98.0–100.5%, specific rotation +6.0° to +6.7°) for ANDA method development, QC release testing, or fixed-dose combination formulation. Oral administration eliminates injection-related logistics; must pair with ocular monitoring programs. Request bulk API or reference standard quantities today.

Molecular Formula C10H26Cl2N2O2
Molecular Weight 277.23 g/mol
CAS No. 22196-75-4
Cat. No. B7804885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol Hydrochloride
CAS22196-75-4
Molecular FormulaC10H26Cl2N2O2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO.Cl.Cl
InChIInChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
InChIKeyAUAHHJJRFHRVPV-BZDVOYDHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ethambutol Hydrochloride: A First-Line Antitubercular Agent with Well-Characterized Antimicrobial Spectrum and Pharmacopeial Standards


Ethambutol Hydrochloride (CAS 22196-75-4; dihydrochloride salt of (S,S)-ethambutol) is a bacteriostatic first-line antitubercular drug that inhibits mycobacterial cell wall synthesis via inhibition of arabinosyl transferase [1]. It is a core component of the standard quadruple therapy regimen for drug-susceptible tuberculosis, as recommended in the WHO Model List of Essential Medicines [2]. The compound is chemically distinct from other antituberculosis drug classes and demonstrates no cross-resistance with other first-line agents [3].

Why In-Class Substitution of Ethambutol Hydrochloride Is Clinically and Operationally Constrained


Although ethambutol analogs such as SQ109 have been developed and novel antitubercular agents continue to emerge, direct substitution of ethambutol hydrochloride in standard first-line regimens is not straightforward. Ethambutol remains chemically distinct from all other antituberculosis drug classes, showing no cross-resistance with rifampicin, isoniazid, or pyrazinamide [1]. Its elimination pathway is primarily renal—in contrast to rifampicin, isoniazid, and pyrazinamide, which are predominantly hepatically cleared—making it a critical component for patients with hepatic impairment [2]. Moreover, ethambutol plays a defined role in protecting companion drugs from the emergence of resistance during the intensive phase of therapy [3]. Substitution decisions must therefore be guided by quantitative evidence comparing susceptibility profiles, pharmacokinetic parameters, toxicity thresholds, and formulation quality specifications.

Quantitative Evidence Guide: Comparative Performance of Ethambutol Hydrochloride Versus Alternatives


Ethambutol Hydrochloride Demonstrates Strictly Controlled Aminobutanol Impurity Limit Compared to Unspecified Generic Batches

Ethambutol Hydrochloride USP-grade material must meet a defined limit for the aminobutanol impurity of not more than 1.0% as determined by fluorometric assay, whereas generic batches not manufactured to pharmacopeial specifications may contain higher levels of this related substance [1]. The USP monograph further requires assay purity between 98.0% and 100.5% on a dried basis, with loss on drying not exceeding 0.5% after 2 hours at 105°C [2].

Pharmaceutical Quality Control USP Monograph Compliance Impurity Profiling

Ethambutol Exhibits No Cross-Resistance with Other First-Line Antituberculosis Drugs, Unlike Certain Second-Line Agents

Ethambutol is chemically distinct from all other antituberculosis drugs and shows no evidence of cross-resistance with any other antituberculosis agents currently available in the United States [1][2]. In contrast, cross-resistance has been documented between certain agents such as isoniazid and ethionamide, or among aminoglycosides [3].

Antimicrobial Resistance Cross-Resistance Combination Therapy

Oral Bioavailability of Ethambutol Reaches 75–80%, with Documented HIV-Associated Reduction Not Observed in Rifampicin to the Same Magnitude

Ethambutol hydrochloride demonstrates oral bioavailability of approximately 75–80% following administration, with a peak plasma concentration (Cmax) of 2–5 μg/mL achieved 2–4 hours after a single 25 mg/kg dose [1]. In HIV-coinfected patients, ethambutol bioavailability is reduced by approximately 15% compared to HIV-negative individuals [2]. Additionally, a CYP1A2 2159 G>A polymorphism was associated with a 50% reduction in relative bioavailability of ethambutol in TB-HIV-coinfected patients [3].

Pharmacokinetics Bioavailability HIV Coinfection Absorption

Ethambutol MIC Agreement Between Assay Methods (94.7%) Is Lower Than for Isoniazid and Rifampicin (99.1% Each)

In a comparative study evaluating wild-type MIC distributions for Mycobacterium tuberculosis using Middlebrook 7H10 dilution method versus BACTEC460, the agreement between methods was 99.1% for both isoniazid and rifampicin, but only 94.7% for ethambutol [1]. Ethambutol MICs for susceptible M. tuberculosis isolates range from 0.5 to 5.0 mg/L depending on the assay system, with the clinical breakpoint for 7H10 medium set at 5 mg/L [1][2].

Susceptibility Testing MIC Determination Assay Variability Clinical Breakpoints

Optic Neuropathy Incidence with Ethambutol Is Strongly Dose-Dependent: <1% at 15 mg/kg/day Versus 5–6% at 25 mg/kg/day

The incidence of ethambutol-induced optic neuropathy is highly dose-dependent. At the standard therapeutic dose of 15 mg/kg/day, the reported incidence is less than 1% [1]. At higher doses of 25 mg/kg/day, incidence rises to 5–6% [1]. A large cohort study of 204,598 ethambutol users identified 5,277 (2.6%) patients who developed optic neuropathy over the study period, with cumulative dose identified as a significant risk factor [2].

Ocular Toxicity Optic Neuropathy Dose-Response Safety Profile

Fixed-Dose Combination (FDC) Formulations Containing Ethambutol Achieve Superior 2-Month Sputum Conversion Rates Compared to Separate-Drug Formulations

In a real-world clinical practice study comparing fixed-dose combination (FDC) formulations containing ethambutol, isoniazid, rifampicin, and pyrazinamide versus separate-drug formulations, the FDC formulation demonstrated a better sputum conversion rate at 2 months [1]. The FDC formulation also exhibited a slight protective effect against all-cause mortality among tuberculosis patients compared to conventional separate-drug regimen [1].

Fixed-Dose Combination Sputum Conversion Treatment Adherence Clinical Outcomes

Optimal Procurement and Research Applications for Ethambutol Hydrochloride Based on Quantitative Evidence


Procurement of USP/BP/EP-Compliant Ethambutol Hydrochloride API for First-Line Fixed-Dose Combination (FDC) Manufacturing

Based on the USP monograph purity specification requiring 98.0–100.5% assay and aminobutanol impurity ≤1.0%, procurement should prioritize API meeting pharmacopeial standards for FDC tablet production. The documented superiority of FDC formulations over separate-drug regimens in 2-month sputum conversion supports procurement of ethambutol as part of 4-drug FDC products rather than single-agent tablets [1]. Manufacturers serving global TB programs should verify compliance with USP/BP/EP monographs and GMP certification [2].

Ethambutol Susceptibility Testing Reference Standards for Clinical Microbiology Laboratories

Given the lower inter-assay agreement for ethambutol MIC determination (94.7%) compared to isoniazid and rifampicin (99.1% each), laboratories conducting drug susceptibility testing require highly standardized ethambutol reference material [1]. Procurement of certified reference standards with traceability to USP or EP primary standards is essential for accurate breakpoint determination, particularly given that MIC values of 4–8 mg/L fall near the clinical breakpoint where inter-laboratory disagreement is most pronounced [1].

Ethambutol in HIV-Endemic Regions: Dosing Considerations Based on PK Variability

In populations with high HIV coinfection prevalence, ethambutol bioavailability is reduced by approximately 15%, and CYP1A2 G/A polymorphism carriers exhibit a 50% reduction in relative bioavailability [1]. These findings support procurement of ethambutol in regions with high HIV/TB coinfection burden and may necessitate consideration of dose-optimized formulations. However, the dose-dependent optic neuropathy risk—with incidence increasing from <1% at 15 mg/kg/day to 5–6% at 25 mg/kg/day—must be factored into any dose-escalation strategies [2].

Ethambutol in Multidrug-Resistant TB Regimens Leveraging Absence of Cross-Resistance

Because ethambutol demonstrates no cross-resistance with any other antituberculosis drug class, it can be safely incorporated into multidrug-resistant TB regimens where other first-line agents have failed due to resistance [1]. Procurement for MDR-TB treatment programs should prioritize ethambutol that meets pharmacopeial specifications, as it may provide an effective therapeutic option when more potent second-line drugs cannot be assembled into a complete five-drug regimen [1]. Ethambutol remains useful irrespective of MIC in the absence of embB mutations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethambutol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.